methyl (5E)-5-[3-(acetylamino)-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate
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Overview
Description
Methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate is a complex organic compound with the molecular formula C19H24N2O4S . This compound belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate involves multiple steps. One common method is the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This reaction is typically carried out in the presence of a base catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of base, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fragrances, flavoring agents, and as a green solvent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Methyl valerate: This compound is also an ester and shares similar structural features with methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate.
Ethyl acetate: Another ester with similar chemical properties and applications.
Uniqueness
Methyl 5-[(2E)-4-benzamido-3-acetamidothiolan-2-ylidene]pentanoate is unique due to its specific functional groups and the presence of both benzamido and acetamido groups.
Properties
Molecular Formula |
C19H24N2O4S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methyl (5E)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate |
InChI |
InChI=1S/C19H24N2O4S/c1-13(22)20-18-15(21-19(24)14-8-4-3-5-9-14)12-26-16(18)10-6-7-11-17(23)25-2/h3-5,8-10,15,18H,6-7,11-12H2,1-2H3,(H,20,22)(H,21,24)/b16-10+ |
InChI Key |
DPAIRGWTNVYHDQ-MHWRWJLKSA-N |
Isomeric SMILES |
CC(=O)NC\1C(CS/C1=C/CCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1C(CSC1=CCCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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